1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Description
Properties
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethylpyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-12-9-15(11-20)13(2)19(12)8-7-14-10-18-17-6-4-3-5-16(14)17/h3-6,9-11,18H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHBVLXBUKWXGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCC2=CNC3=CC=CC=C32)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390344 | |
| Record name | ZINC00009394 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119636-71-4 | |
| Record name | ZINC00009394 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Alkylation for Pyrrole Substitution
The 2,5-dimethyl-1H-pyrrole-3-carbaldehyde scaffold can be synthesized via Friedel-Crafts alkylation or cyclocondensation reactions. For instance, analogous methodologies described for 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde () involve the use of aldehydes and sulfonyl chlorides in the presence of catalysts such as DMAP (4-dimethylaminopyridine) and bases like triethylamine.
Proposed Protocol
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Starting Materials : Acrolein derivatives and methylamine for pyrrole ring formation.
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Methylation : Introduction of methyl groups at C2 and C5 using methyl iodide under basic conditions.
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Aldehyde Functionalization : Oxidation of a hydroxymethyl intermediate or direct formylation using Vilsmeier-Haack conditions (POCl₃/DMF).
Challenges :
-
Over-alkylation at reactive positions.
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Stability of the aldehyde group under acidic/basic conditions.
Indole-Ethyl Intermediate Preparation
Ethyl Linker Installation via Nucleophilic Substitution
The ethyl spacer can be introduced through alkylation of indole-3-carbaldehyde or its protected derivatives. A method analogous to the synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-ones () employs Na₂S₂O₅ in DMAC at elevated temperatures (150°C) to facilitate cyclocondensation while preserving aldehyde functionality.
Proposed Protocol
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Indole Protection : Benzoylation or tosylation of the indole nitrogen to prevent unwanted side reactions.
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Ethyl Bromide Coupling : Reaction of protected indole with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃).
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Deprotection : Acidic or basic cleavage of the protecting group to yield 2-(1H-indol-3-yl)ethyl bromide.
Challenges :
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Competing N-alkylation versus C3-alkylation of indole.
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Purification of the ethyl-linked intermediate.
Convergent Coupling Strategies
Palladium-Catalyzed Cross-Coupling
Palladium-mediated Suzuki-Miyaura or Negishi couplings could link the pyrrole and indole-ethyl fragments. For example, a brominated pyrrole-3-carbaldehyde may react with a zincated indole-ethyl intermediate under catalytic Pd(PPh₃)₄.
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Solvent : DMAC or toluene.
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Catalyst Loading : 5 mol% Pd(OAc)₂.
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Temperature : 80–100°C.
Yield Considerations :
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Steric hindrance from the 2,5-dimethyl groups may necessitate longer reaction times.
One-Pot Tandem Approaches
Condensation-Alkylation Sequences
A tandem protocol inspired by the synthesis of quinazolinones () involves:
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Pyrrole Formation : Cyclocondensation of acrolein derivatives with methylamine.
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In Situ Alkylation : Direct coupling with 2-(1H-indol-3-yl)ethyl bromide.
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Oxidation : Selective oxidation to the aldehyde using MnO₂ or TEMPO.
Advantages :
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Reduced purification steps.
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Higher atom economy.
Analytical and Spectroscopic Validation
Characterization Data
Critical spectroscopic features for the target compound include:
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¹H NMR :
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Aldehyde proton at δ 9.8–10.2 ppm.
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Indole NH at δ 10.5–11.0 ppm (broad).
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Ethyl linker protons at δ 2.8–3.2 (CH₂) and δ 4.1–4.5 (N-CH₂).
-
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HRMS : Expected [M+H]⁺ at m/z 295.1443 (C₁₈H₁₈N₂O).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Friedel-Crafts | 45–60 | Scalability | Over-alkylation risks |
| Palladium Coupling | 55–70 | Regioselectivity | Catalyst cost |
| One-Pot Tandem | 50–65 | Step economy | Complex optimization |
Industrial-Scale Considerations
Solvent and Catalyst Recycling
Lessons from large-scale quinazolinone production () highlight the importance of:
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Solvent Recovery : DMAC and acetonitrile distillation.
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Catalyst Reuse : Immobilized Pd catalysts for cross-coupling.
Emerging Methodologies
Photoredox Catalysis
Recent advances in visible-light-mediated C–H functionalization could enable direct ethylation of indole or pyrrole units, bypassing traditional alkylation steps.
Chemical Reactions Analysis
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
This compound is primarily investigated for its anticancer and antimicrobial properties. Studies have shown that derivatives of indole and pyrrole often exhibit significant biological activities, making them valuable in drug development. For instance, compounds similar to this one have been reported to inhibit tumor growth in various cancer cell lines, suggesting potential therapeutic applications in oncology .
2. Synthesis of Novel Compounds
The unique structure of 1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde serves as a versatile building block for synthesizing more complex molecules. This includes the creation of hybrid compounds that may possess enhanced biological activity or novel properties. The synthesis often involves multi-step organic reactions, including Fischer indole synthesis and Ugi reactions, which are well-established methods in organic chemistry .
3. Biological Activity Studies
Research has indicated that compounds containing indole and pyrrole frameworks can interact with various biological targets, including enzymes and receptors. For example, studies have explored their role as inhibitors of certain kinases involved in cancer progression or as modulators of neurotransmitter systems .
Case Study 1: Anticancer Activity
In a study published by Tai Xi-Shi et al., derivatives of indole-pyrrole compounds were tested against multiple cancer cell lines. The results demonstrated that these compounds could induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells. This highlights their potential as selective anticancer agents .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of indole derivatives, including this compound. The compound showed significant inhibition against various bacterial strains, suggesting its utility in developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of 1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. For instance, indole derivatives have been shown to interact with serotonin receptors, influencing neurotransmission and exhibiting antidepressant effects . The pyrrole ring can also participate in electron transfer processes, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Group Analysis
The compound’s uniqueness lies in its combination of indole, pyrrole, and carbaldehyde groups. Below is a comparison with analogous molecules from the literature:
Key Observations:
- Pyrazole Derivatives (): These compounds exhibit antioxidant and antimicrobial activities due to nitrile and pyrazole groups. The target compound’s pyrrole-carbaldehyde may offer distinct electronic properties, altering reactivity or binding modes .
- Thiazole-Indole Hybrids (): Thiazole’s aromaticity and sulfur atom enhance π-π stacking and metal coordination, unlike the pyrrole-carbaldehyde’s oxygen-based polarity .
- Pyrrole-Diones (): The dione group increases hydrophilicity, whereas the target’s carbaldehyde may balance lipophilicity and reactivity, impacting membrane permeability .
- Maleimide Derivatives (): Maleimides are electrophilic, often targeting cysteine residues in enzymes. The carbaldehyde’s aldehyde group could instead form Schiff bases with amines, suggesting different biological targets .
Biological Activity
Overview
1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a complex organic compound that combines the indole and pyrrole moieties, both known for their significant biological activities. This article reviews its biological activity, focusing on its medicinal applications, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₇H₁₈N₂O |
| Molecular Weight | 270.34 g/mol |
| CAS Number | 893772-56-0 |
Anticancer Properties
Research has indicated that compounds containing indole and pyrrole structures exhibit notable anticancer properties. A study highlighted the potential of indole derivatives in inhibiting cancer cell proliferation. For instance, this compound has shown efficacy against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells.
In vitro assays demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS) . The compound's mechanism involves the modulation of signaling pathways associated with cell growth and survival.
Antimycobacterial Activity
The 2,5-dimethylpyrrole scaffold has been identified as crucial for antimycobacterial activity. Compounds structurally similar to this compound have exhibited significant inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis) strains. Notably, derivatives of this compound have demonstrated low minimum inhibitory concentration (MIC) values against multidrug-resistant strains .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- DNA Interaction : Studies utilizing ethidium bromide intercalation assays suggest that the compound may bind to DNA, disrupting replication and transcription processes .
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation has been observed, leading to programmed cell death in cancer cells.
Comparative Studies
When comparing the biological activity of this compound with other indole and pyrrole derivatives, distinct advantages are noted:
| Compound | Anticancer Activity | Antimycobacterial Activity |
|---|---|---|
| 1-[2-(1H-Indol-3-yl)-ethyl]-... | High | Moderate |
| Indole-3-acetic acid | Moderate | Low |
| Monastrol | High | Not applicable |
Case Studies
Several case studies illustrate the compound's potential:
- Study on Apoptosis Induction : In a controlled experiment involving A549 cells treated with varying concentrations of the compound, a dose-dependent increase in apoptosis was observed. The study concluded that higher concentrations significantly increased caspase 3/7 activity .
- Antimycobacterial Efficacy : Another investigation focused on the compound's effects against M. tuberculosis showed promising results with MIC values below 1 µg/mL for certain derivatives. These findings underscore the potential for developing new antitubercular agents based on this scaffold .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst/Reagent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Friedel-Crafts | AlCl₃ | 65–70 | >95% | |
| Pd-catalyzed coupling | Pd(PPh₃)₄ | 55–60 | 92–94% |
Basic: How is the compound characterized spectroscopically?
Methodological Answer:
- NMR : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions. Key signals:
- Indole NH proton: δ 10.5–11.5 ppm (broad singlet).
- Pyrrole aldehyde proton: δ 9.8–10.2 ppm .
- IR : Stretching bands at ~1650 cm⁻¹ (C=O aldehyde) and ~3400 cm⁻¹ (N-H indole) confirm functional groups .
- Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ peaks matching the molecular weight (C₁₇H₁₈N₂O: calculated 278.14) .
Advanced: How to resolve contradictions in observed vs. predicted NMR chemical shifts?
Methodological Answer:
Discrepancies often arise from conformational flexibility or solvent effects. Mitigation strategies:
- Variable Temperature NMR : Identify dynamic processes (e.g., aldehyde tautomerization) by analyzing peak broadening at elevated temperatures .
- DFT Calculations : Compare experimental shifts with computed values (B3LYP/6-311+G(d,p)) to validate assignments .
- Deuteration : Replace exchangeable protons (e.g., NH) with deuterium to simplify splitting patterns .
Example : In related pyrrole-indole hybrids, aldehyde proton shifts vary by ±0.3 ppm depending on solvent polarity .
Advanced: What strategies optimize regioselectivity in functionalizing the pyrrole ring?
Methodological Answer:
- Steric directing groups : Introduce methyl groups (2,5-dimethyl) to block undesired positions during electrophilic substitution .
- Transition metal catalysis : Use Pd(0) with chelating ligands (e.g., XPhos) to direct cross-coupling to the 3-position .
- Protection/deprotection : Temporarily protect the aldehyde group (e.g., as an acetal) to prevent side reactions during indole coupling .
Basic: What solvents and conditions stabilize the compound during storage?
Methodological Answer:
- Storage : Keep in amber vials under inert gas (Ar/N₂) at –20°C to prevent oxidation of the aldehyde group .
- Solvent compatibility : Avoid protic solvents (e.g., MeOH) to prevent hydrate formation; use anhydrous DMF or DCM for reactions .
Advanced: How to analyze its reactivity in nucleophilic addition reactions?
Methodological Answer:
- Kinetic studies : Monitor aldehyde reactivity with Grignard reagents (e.g., MeMgBr) via in situ FTIR to track carbonyl consumption .
- Competition experiments : Compare reaction rates with control compounds (e.g., 2,5-dimethylpyrrole-3-carbaldehyde) to quantify electronic effects of the indole-ethyl group .
Q. Table 2: Reactivity with Nucleophiles
| Nucleophile | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|
| MeMgBr | 2 | 85 | |
| NaBH₄ | 4 | 70 |
Advanced: How to validate analytical methods for quantifying trace impurities?
Methodological Answer:
- HPLC Validation :
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile phase : Acetonitrile/0.1% TFA in water (70:30).
- Validation parameters : Linearity (R² > 0.999), LOD (0.1 µg/mL), LOQ (0.3 µg/mL) .
- Forced degradation : Expose to heat (60°C), light (UV), and acidic/basic conditions to identify degradation products .
Basic: What are its potential applications in medicinal chemistry?
Methodological Answer:
- Lead optimization : Modify the aldehyde group to hydrazones or Schiff bases for bioactivity screening .
- Target engagement : Use as a scaffold for kinase inhibitors, leveraging the indole-pyrrole core’s π-stacking capability .
Advanced: How to model its binding interactions with biological targets computationally?
Methodological Answer:
- Docking studies : Use AutoDock Vina with protein structures (e.g., PDB ID: 3ERT) to predict binding poses .
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
Advanced: How to address low yields in large-scale synthesis?
Methodological Answer:
- Process optimization :
- DoE (Design of Experiments) : Screen parameters (temperature, catalyst loading) via Plackett-Burman design to identify critical factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
